molecular formula C16H15ClN4OS B2639644 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1396686-44-4

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2639644
CAS No.: 1396686-44-4
M. Wt: 346.83
InChI Key: FJQVVIDCKWDGDL-UHFFFAOYSA-N
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Description

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide (hereafter referred to as the "target compound") features a 4-chlorobenzo[d]thiazole core substituted with a methylamino group at position 2, connected via an acetamide linker to a pyridin-4-ylmethyl moiety. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, with the benzothiazole and pyridine groups enhancing binding interactions and solubility .

Key structural attributes include:

  • 4-Chlorobenzo[d]thiazole: A heterocyclic scaffold known for its role in kinase inhibition and antimicrobial activity .
  • Pyridin-4-ylmethyl group: Enhances solubility and π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-21(10-14(22)19-9-11-5-7-18-8-6-11)16-20-15-12(17)3-2-4-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQVVIDCKWDGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=NC=C1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chlorobenzo[d]thiazole. This intermediate is then reacted with methylamine to introduce the methylamino group.

The next step involves the acylation of the methylamino group with pyridine-4-carboxaldehyde to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity by inducing apoptosis in various cancer cell lines. It interacts with specific molecular targets involved in cell cycle regulation, making it a candidate for further development as an anticancer agent. A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cells, with some compounds achieving IC50 values in the low micromolar range .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against several bacterial and fungal strains, suggesting its potential use as an antibiotic. For instance, one study reported that related thiazole compounds inhibited the growth of Gram-positive bacteria effectively, indicating a promising avenue for developing new antimicrobial agents .

Biological Research Applications

Neuropharmacology
In neuropharmacological studies, derivatives of this compound have been tested for their inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are crucial in neurodegenerative diseases; thus, compounds that inhibit them may serve as therapeutic agents for conditions like Alzheimer’s disease. One study highlighted that certain derivatives significantly reduced immobility time in forced swim tests, indicating potential antidepressant effects .

Enzyme Inhibition Studies
The compound's ability to penetrate the blood-brain barrier (BBB) was evaluated, showing promise for treating central nervous system disorders. The interaction with MAO-B and butyrylcholinesterase suggests that this compound could be developed into a treatment for cognitive decline associated with aging .

Industrial Applications

Material Science
In industrial applications, the unique structural features of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide allow it to be used as a building block for synthesizing new materials with specific properties such as fluorescence or conductivity. Its aromatic and heterocyclic nature makes it suitable for incorporation into polymers or coatings that require enhanced performance characteristics .

  • Anticancer Activity Study : A recent investigation assessed the cytotoxic effects of various derivatives on MCF-7 breast cancer cells, finding that modifications to the thiazole ring significantly enhanced activity against these cells .
  • Neuropharmacological Evaluation : Another study focused on the enzyme inhibition profile of this compound against MAO-B and ChE, revealing promising results that could lead to new treatments for neurodegenerative diseases .
  • Antimicrobial Testing : A comprehensive evaluation of related thiazole compounds demonstrated their effectiveness against multiple bacterial strains, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The benzothiazole ring is known to interact with various biological targets, while the pyridine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes structural and physicochemical differences between the target compound and related derivatives:

Compound Name/ID Benzothiazole Substituents Acetamide-Linked Group Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-Cl, methylamino Pyridin-4-ylmethyl Not reported Not given Chlorine, pyridine, methylamino
GB1 () 4-Cl Thiazolidinedione-benzylidene 279–295 55 Thiazolidinedione, benzylidene
4l (N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide; ) 6-F Dihydroisoquinolin 240.6–260.1 71.83–86.4 Fluoro, dihydroisoquinolin
LSN3316612 () Thiazole Fluoropyridine Not reported Not given Fluoropyridine, piperidine
Key Observations:
  • Substituent Effects: The 4-chloro group on benzothiazole (target compound and GB1) is associated with higher melting points (>250°C), suggesting strong intermolecular interactions, compared to 6-fluoro derivatives (e.g., 4l: 240–260°C) . The pyridin-4-ylmethyl group (target compound) likely improves aqueous solubility compared to lipophilic groups like benzylidene (GB1) or dihydroisoquinolin (4l) .
  • Synthetic Yields :
    • Yields for benzothiazole-acetamide derivatives typically range from 55% (GB1) to 86% (4l), depending on substituent complexity and purification methods .
Thiazolidinedione Derivatives (GB1–GB3; )
  • GB1 , GB2 , and GB3 feature a thiazolidinedione warhead linked to 4-chlorobenzo[d]thiazole. These compounds inhibit histone-modifying enzymes, with IC₅₀ values in the low micromolar range .
  • Comparison: The target compound lacks the thiazolidinedione moiety, which is critical for histone binding in GB1–GB3.
Pyridine-Containing Analogs (–10)
  • N-(Pyridin-4-ylmethyl)acetamide (Py4MA) () is a structural fragment in the target compound. Pyridine derivatives are known to enhance solubility and modulate pharmacokinetics .
  • LSN3316612 () contains a fluoropyridine group and inhibits O-GlcNAcase (OGA), demonstrating the therapeutic relevance of pyridine-acetamide scaffolds .
Antimicrobial and Anti-Inflammatory Derivatives ()
  • 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives exhibit potent anti-inflammatory and antibacterial activity, with compound 5d showing the highest efficacy .
  • Comparison : The target compound’s pyridine group may reduce bacterial membrane penetration compared to thioether-linked hydrazides.

Biological Activity

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide is a member of the benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN3OSC_{18}H_{17}ClN_3OS with a molecular weight of approximately 393.9 g/mol. The structure features a chlorobenzo[d]thiazole moiety, a methylamino group , and a pyridinyl acetamide structure, which contribute to its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazole-containing compounds exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound is associated with antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens, highlighting the potential for this compound in treating infections.

CompoundActivityReference
4-Chloro-N-(2-thiophenyl)-benzamideAntimicrobial
5-Amino-thiazole derivativesAnticancer
N-(benzo[d]thiazol-2-yl)-acetamidesCOX inhibition

2. Anticancer Activity

Thiazole derivatives have shown promising anticancer effects in various studies. The compound's structure allows it to interact with cellular pathways involved in apoptosis and proliferation. For example, certain thiazole analogs have been reported to inhibit tumor growth in vitro with IC50 values in the low micromolar range.

Case Study:
A study on thiazole-integrated compounds demonstrated significant cytotoxicity against cancer cell lines, with some derivatives exhibiting IC50 values less than that of standard drugs like doxorubicin. This suggests that the structural features of thiazoles are crucial for their anticancer activity .

3. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Similar compounds have been studied for their ability to reduce inflammation in various models .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition: Compounds like this one can inhibit enzymes such as COX, leading to reduced inflammatory responses.
  • Cellular Interaction: The compound may bind to specific receptors or proteins involved in cancer cell signaling pathways, promoting apoptosis or inhibiting proliferation.

Q & A

Q. Optimization strategies :

  • Vary solvents (e.g., DCM vs. THF) to improve solubility of intermediates.
  • Adjust stoichiometry (1.2–1.5 equivalents of methylating agents) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify regiochemistry (e.g., methyl group attachment at N-position) and aromatic proton environments. For example, pyridin-4-yl protons appear as doublets (δ 8.4–8.6 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve ambiguities in heteronuclear correlations, particularly for overlapping thiazole and pyridine signals .
  • IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of unreacted amine groups .
  • Elemental analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, N, S values .

Advanced: How can molecular docking and QSAR studies be designed to predict biological target interactions?

Answer:

  • Docking protocols :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs).
    • Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level .
    • Define active sites using co-crystallized ligands (e.g., ATP-binding pockets for kinase targets) .
  • QSAR modeling :
    • Curate datasets of analogous thiazole-acetamides with reported IC₅₀ values.
    • Employ descriptors like logP, polar surface area, and electrostatic potential maps to correlate structural features with activity .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved to confirm regiochemistry?

Answer:

  • Case study : If ¹H NMR shows unexpected splitting for pyridin-4-yl protons (e.g., triplets instead of doublets), consider:
    • Dynamic effects : Rotameric equilibria in the acetamide moiety can cause signal broadening. Use variable-temperature NMR to stabilize conformers .
    • Impurity analysis : Check for residual solvents (e.g., DMSO-d₆) or byproducts via LC-MS.
    • X-ray crystallography : Resolve ambiguities definitively; for example, a crystal structure could confirm the methyl group’s position on the thiazole nitrogen .

Intermediate: What are common side reactions during the amidation step, and how can they be suppressed?

Answer:

  • Side reactions :
    • Over-alkylation : Multiple methylations on the thiazole amine. Mitigate by using controlled equivalents of methylating agents .
    • Hydrolysis : Degradation of the acetamide under acidic/basic conditions. Use anhydrous solvents and inert atmospheres .
  • Purification :
    • Column chromatography (silica gel, 5% MeOH/DCM) to separate mono- vs. di-methylated products.
    • Recrystallization from ethanol/water mixtures to isolate high-purity acetamide .

Advanced: How can metabolic stability and pharmacokinetic properties of this compound be evaluated in preclinical models?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ .
    • Plasma protein binding : Use equilibrium dialysis to determine free fraction .
  • In vivo studies :
    • Administer compound intravenously/orally to rodents. Collect plasma at timepoints (0–24 hr) for bioavailability (F%) calculations.
    • Assess tissue distribution (e.g., brain penetration) using radiolabeled analogs .

Basic: What biological screening assays are recommended for initial evaluation of this compound?

Answer:

  • Antimicrobial activity : Broth microdilution assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays. Compare IC₅₀ values to reference inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices vs. normal cells (e.g., HEK293) .

Advanced: How can computational methods predict potential off-target interactions or toxicity risks?

Answer:

  • Pharmacophore modeling : Use tools like Pharmit to identify structural motifs overlapping with known toxicophores (e.g., PAINS filters) .
  • Off-target profiling :
    • SwissTargetPrediction to rank potential targets (e.g., cytochrome P450 enzymes).
    • Molecular dynamics simulations (AMBER) to assess binding stability to hERG channels, a cardiotoxicity marker .

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